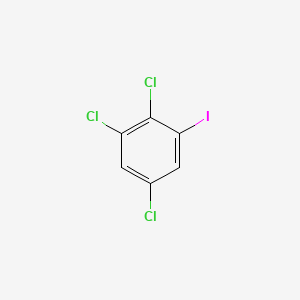

1,2,5-Trichloro-3-iodobenzene

描述

Significance of Polyhalogenated Benzene (B151609) Derivatives in Chemical Research

Polyhalogenated benzene derivatives, which feature multiple halogen substituents, are of significant interest in chemical research. Their utility stems from the unique electronic and steric properties conferred by the halogen atoms. These properties can be fine-tuned by varying the number, type, and position of the halogens on the benzene ring. This versatility makes them invaluable as intermediates in organic synthesis, allowing for the construction of complex molecular architectures. researchgate.netmdpi.com They serve as precursors for pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com The presence of multiple halogens also provides a platform for studying fundamental chemical principles, such as reaction mechanisms and the nature of chemical bonding. acs.org

Overview of Halogen–Arene Chemistry

Halogen–arene chemistry is characterized by the reactivity of the carbon-halogen (C-X) bond. In haloarenes, the halogen atom is bonded to an sp² hybridized carbon of the aromatic ring. byjus.comncert.nic.in The reactivity of the C-X bond is influenced by the nature of the halogen, with the bond strength generally decreasing in the order C-F > C-Cl > C-Br > C-I. This trend means that iodoarenes are typically the most reactive in reactions involving the cleavage of the C-X bond. solubilityofthings.com

A key aspect of halogen–arene chemistry is their participation in a wide range of transformations, including nucleophilic aromatic substitution and, most notably, transition-metal-catalyzed cross-coupling reactions. mdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have revolutionized organic synthesis, and haloarenes are common substrates in these processes. libretexts.orgwikipedia.orgwikipedia.org

Research Gaps and Opportunities for 1,2,5-Trichloro-3-iodobenzene

While the chemistry of many polyhalogenated benzenes is well-documented, specific isomers like this compound present unique research opportunities. The distinct substitution pattern of this molecule, with three chlorine atoms and one iodine atom, offers a platform for investigating selective chemical transformations. A primary research gap lies in the comprehensive exploration of its reactivity, particularly in differentiating the reactivity of the carbon-iodine bond from the carbon-chlorine bonds in various catalytic systems.

Further opportunities exist in the development of novel synthetic methodologies that utilize this compound as a building block for creating highly functionalized and sterically hindered molecules. Its potential applications in materials science, particularly in the synthesis of flame retardants or functional polymers, also remain largely unexplored. A deeper understanding of its structural and electronic properties through computational and experimental studies could further unlock its potential in targeted applications.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₂Cl₃I |

| Molecular Weight | 307.35 g/mol thermofisher.com |

| CAS Number | 216393-66-7 scbt.comchemicalbook.com |

| Melting Point | 52-56 °C chemicalbook.comechemi.com |

| Boiling Point | 294.8 °C echemi.com |

| Density | 2.085 g/cm³ echemi.com |

| Appearance | Powder or crystals |

| Solubility | Insoluble in water, soluble in organic solvents like alcohol and ether. allen.in |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Available spectral data can be found through specialized chemical suppliers. bldpharm.com |

| ¹³C NMR | Available spectral data can be found through specialized chemical suppliers. bldpharm.com |

| Mass Spectrometry | Available spectral data can be found through specialized chemical suppliers. bldpharm.com |

| Infrared (IR) | Data can be obtained through specialized chemical databases. |

Reactivity and Synthetic Applications

The presence of both chloro and iodo substituents on the benzene ring of this compound dictates its reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in many common organic reactions, particularly in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization of the molecule.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. Due to the higher reactivity of the C-I bond, this compound can be selectively coupled at the iodine-bearing carbon, leaving the chlorine atoms intact. nih.govmdpi.com This allows for the introduction of a wide range of aryl or vinyl groups at this position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org Similar to the Suzuki coupling, the Sonogashira reaction on this compound would be expected to occur preferentially at the C-I bond, enabling the synthesis of trichloro-substituted aryl alkynes. organic-chemistry.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. wikipedia.orgdiva-portal.org This provides a method for the vinylation of this compound, again with expected selectivity for the C-I bond.

Structure

3D Structure

属性

IUPAC Name |

1,2,5-trichloro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLMVDOSVGVBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604402 | |

| Record name | 1,2,5-Trichloro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216393-66-7 | |

| Record name | 1,2,5-Trichloro-3-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216393-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trichloro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,5 Trichloro 3 Iodobenzene

Regioselective Halogenation of Precursor Benzenes

Regioselective halogenation is a critical technique for synthesizing specific isomers of halogenated benzenes. The directing effects of existing substituents on the aromatic ring guide the incoming halogen to a particular position. In the synthesis of 1,2,5-trichloro-3-iodobenzene, the starting material is typically a di- or trichlorinated benzene (B151609) derivative.

The introduction of an iodine atom onto a pre-chlorinated benzene ring is a common strategy. The chlorine atoms already present on the ring influence the position of the incoming iodine atom.

Direct iodination of aromatic compounds can be challenging due to the lower electrophilicity of iodine compared to other halogens. ijcce.ac.ir To overcome this, various activating reagents and conditions are employed. A reagent system of iodine and nitric acid in acetic acid has been shown to be effective for iodinating a range of aromatic substrates under ambient conditions, often resulting in high yields. babafaridgroup.edu.in Another approach involves using N-halosuccinimides as oxidants in palladium-catalyzed iodination of arene C-H bonds, which can provide products complementary to those from conventional electrophilic aromatic substitution. organic-chemistry.org

For instance, the direct iodination of 1,2,4-trichlorobenzene (B33124) would be a potential route. The existing chloro groups would direct the incoming iodo group, although a mixture of isomers might be formed. The specific conditions, such as the choice of iodinating agent and catalyst, would be crucial in maximizing the yield of the desired this compound isomer.

Alternatively, chlorination can be performed on an iodinated benzene precursor. The bulky iodine atom can influence the regioselectivity of the incoming chlorine atoms. However, the reactivity of the C-I bond can sometimes lead to side reactions.

The development of mild and selective chlorination methods is an active area of research. rsc.org Palladium-catalyzed chlorination using N-chlorosuccinimide is one such method that allows for regioselective C-H bond activation. organic-chemistry.org

Regioselective Halogenation of Precursor Benzenes

Iodination Strategies in the Presence of Chlorination

Sequential Halogenation Procedures

Sequential halogenation involves a stepwise introduction of the halogen atoms. This approach often provides better control over the final product's regiochemistry compared to direct, one-pot halogenations. For example, a dichlorinated benzene could first be iodinated, and the resulting chloro-iodobenzene derivative could then undergo further chlorination to yield the final product. The order of halogen introduction is a key consideration in designing a successful sequential synthesis.

Reactivity and Reaction Mechanisms of 1,2,5 Trichloro 3 Iodobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic compounds bearing halogen substituents can undergo nucleophilic aromatic substitution (SNAr), a process where a nucleophile replaces a leaving group on the aromatic ring. chemistrysteps.com Unlike aliphatic SN1 and SN2 reactions, SNAr mechanisms are distinct due to the high energy of phenyl cations and the steric hindrance preventing backside attack. chemistrysteps.com The reactivity of aryl halides in SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the ring, which help to stabilize the negatively charged intermediate. chemistrysteps.com In 1,2,5-trichloro-3-iodobenzene, the three chlorine atoms act as electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack.

Two primary mechanisms are considered for nucleophilic aromatic substitution on aryl halides: the radical nucleophilic substitution (SRN1) mechanism and the addition-elimination pathway.

Discovered in 1970 by Bunnett and Kim, the SRN1 mechanism involves a free radical intermediate. wikipedia.org This reaction pathway does not necessitate the presence of deactivating groups on the aromatic ring. wikipedia.org The SRN1 mechanism is a chain process initiated by the transfer of an electron to the aryl halide, forming a radical anion. wikipedia.orgresearchgate.net This radical anion then fragments, yielding an aryl radical and a halide anion. wikipedia.orgresearchgate.net The resulting aryl radical reacts with a nucleophile to form a new radical anion, which subsequently transfers an electron to another molecule of the aryl halide, propagating the chain. wikipedia.org

The general steps of the SRN1 mechanism are:

Initiation: An electron is transferred from an initiator to the aryl halide (ArX) to form a radical anion ([ArX]•−).

Propagation:

The radical anion fragments to an aryl radical (Ar•) and a halide anion (X−).

The aryl radical reacts with a nucleophile (Nu−) to form the radical anion of the product ([ArNu]•−).

This new radical anion transfers an electron to another molecule of the substrate (ArX), regenerating the initial radical anion and forming the final product (ArNu). researchgate.netchemistry-chemists.com

This mechanism is particularly relevant for unactivated aryl halides and can be initiated by various means, including light, electrochemical methods, or spontaneous electron transfer from the nucleophile. chemistry-chemists.comresearchgate.net The involvement of radical intermediates has been confirmed through various experimental observations, including the suppression of the reaction by radical scavengers. wikipedia.orgchemistry-chemists.com

The addition-elimination mechanism is a two-step process common in nucleophilic aromatic substitution. chemistrysteps.com It begins with the nucleophile attacking the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comchemistrysteps.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For this pathway to be effective, strong electron-withdrawing groups, such as nitro groups or, in this case, multiple chlorine atoms, are typically required to be positioned ortho or para to the leaving group. chemistrysteps.com These groups stabilize the intermediate carbanion through resonance. A variety of strong nucleophiles, including hydroxides, alkoxides, thiolates, and amines, can participate in these reactions. chemistrysteps.com

In polyhalogenated aromatic compounds like this compound, the different halogen atoms exhibit varying reactivities towards nucleophiles. The carbon-iodine bond is generally weaker and more polarizable than the carbon-chlorine bond, making the iodine atom a better leaving group in nucleophilic substitution reactions. This increased reactivity of the iodine site is a key factor in predicting the outcome of SNAr reactions with this substrate. In contrast to SN1 and SN2 reactions, where the leaving group ability often correlates with the pKa of its conjugate acid, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack. However, the nature of the halogen still plays a crucial role in the elimination step.

Halogen atoms also exhibit anisotropic electron distribution, creating a region of lower electron density known as a "σ-hole" along the extension of the covalent bond. acs.org This positive potential is more pronounced for heavier halogens like iodine, making them more susceptible to attack by nucleophiles. acs.org This phenomenon, known as halogen bonding, can influence the regioselectivity of nucleophilic attack.

In some instances, nucleophilic attack can occur at the halogen atom itself, a process known as a halogenophilic reaction or SN2 at the halogen. researchgate.net In these reactions, the nucleophile attacks the halogen, and the aromatic ring acts as the leaving group in the form of a carbanion. researchgate.net

The substitution pattern on the benzene (B151609) ring can direct incoming nucleophiles to specific positions. In this compound, the combined electron-withdrawing effects of the three chlorine atoms activate the ring for nucleophilic attack. The relative positions of these activating groups concerning the potential leaving groups (iodine and chlorine) will influence the regioselectivity of the substitution. The presence of multiple halogens can lead to complex reaction mixtures, but under controlled conditions, selective substitution can be achieved. For instance, in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a trifunctional linker, the reactivity of the chlorine atoms changes after each successive nucleophilic substitution, allowing for controlled, stepwise reactions. nih.gov A similar principle can apply to substituted benzenes, where the introduction of one nucleophile alters the electronic properties of the ring and influences subsequent substitutions.

Radical Nucleophilic Substitution (S<sub>RN</sub>1)

Reactivity of Different Halogen Sites (Cl vs. I) towards Nucleophiles

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution is the characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. msu.eduresearchgate.net The benzene ring, being electron-rich, acts as a nucleophile in these reactions. chemistrysteps.com However, the presence of strongly deactivating, electron-withdrawing groups, such as the three chlorine atoms and the iodine atom in this compound, significantly reduces the nucleophilicity of the aromatic ring. minia.edu.eg

Halogens are ortho, para-directing yet deactivating substituents in EAS reactions. Their deactivating nature stems from their inductive electron withdrawal, while their ortho, para-directing effect is due to resonance stabilization of the intermediate carbocation (sigma complex) when the electrophile attacks at these positions. msu.edu In this compound, all substituents are deactivating. Therefore, electrophilic substitution on this molecule would be considerably more difficult than on benzene and would require harsh reaction conditions, such as the use of strong Lewis acid catalysts. msu.edu

The directing effects of the four halogen substituents would need to be considered to predict the position of any potential electrophilic attack. The two available hydrogen atoms are sterically hindered and electronically deactivated, making electrophilic substitution highly unfavorable.

Regioselectivity Studies in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. libretexts.org

Halogen atoms are generally considered deactivating groups in electrophilic aromatic substitution, meaning they decrease the reaction rate compared to unsubstituted benzene. pressbooks.pubmasterorganicchemistry.com This deactivation is due to the inductive effect, where the electronegative halogen atom withdraws electron density from the aromatic ring, making it less nucleophilic. pressbooks.pubmasterorganicchemistry.com However, halogens are also ortho-, para-directors. pressbooks.pub This is because the lone pairs of electrons on the halogen can be donated to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. pressbooks.pubdalalinstitute.com This resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the halogen substituent. libretexts.orglibretexts.org

In the case of this compound, the directing effects of the three chlorine atoms and one iodine atom must be considered collectively. All four halogens are ortho-, para-directors. pressbooks.pub The single available position for substitution is at C6, which is ortho to the chlorine at C5 and para to the chlorine at C2. The iodine at C3 and the chlorine at C1 are meta to the C6 position. The cumulative inductive withdrawal of four halogens makes the ring highly deactivated towards EAS. The directing effects reinforce substitution at the only un-substituted carbon, C6.

The reactivity order for halogens in EAS is generally F > Cl > Br > I, meaning that iodobenzene (B50100) is the least reactive among the monohalogenated benzenes. libretexts.org This is because the electron-donating resonance effect is weakest for iodine due to less effective orbital overlap between the large 5p orbital of iodine and the 2p orbital of carbon. pressbooks.pub

Computational chemistry provides powerful tools for understanding and predicting the regioselectivity of chemical reactions. chemrxiv.org Methods like Molecular Electron Density Theory (MEDT) and the analysis of Parr functions are used to study the electronic structure of molecules and predict their reactivity. mdpi.comluisrdomingo.com

Parr functions are used to identify the most electrophilic and nucleophilic sites within a molecule. mdpi.comresearchgate.net For an electrophilic attack on this compound, the nucleophilic Parr functions (Pk−) would be calculated for each carbon atom of the benzene ring. The carbon with the highest Pk− value is predicted to be the most susceptible to electrophilic attack.

Molecular Electron Density Theory (MEDT) offers a framework for understanding chemical reactivity based on the changes in electron density during a reaction. mdpi.comluisrdomingo.com By analyzing the potential energy surface for the approach of an electrophile to different positions on the this compound ring, the transition state with the lowest activation energy can be identified, thus predicting the most favorable reaction pathway and the regiochemical outcome. nih.gov These computational approaches can quantify the influence of the halogen substituents on the electron density distribution and the stability of the intermediates, providing a detailed rationale for the observed regioselectivity. stackexchange.com

Influence of Halogen Substituents on Directing Effects

Mechanistic Aspects of EAS

The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process. masterorganicchemistry.commsu.edu

Formation of the Sigma Complex: The first step involves the attack of the electrophile (E+) on the π-electron system of the aromatic ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comdalalinstitute.com This step is typically the slow, rate-determining step of the reaction because it involves the disruption of the aromatic system. masterorganicchemistry.com

Deprotonation to Restore Aromaticity: In the second step, a base removes a proton from the sp3-hybridized carbon atom of the sigma complex. byjus.com This restores the aromaticity of the ring and yields the final substitution product. masterorganicchemistry.com

For this compound, the strong deactivating effect of the four halogen substituents increases the activation energy for the formation of the sigma complex, making EAS reactions for this compound significantly slower than for benzene. The stability of the intermediate sigma complex determines the regioselectivity. The attack at the C6 position is favored due to the ortho-, para-directing nature of the adjacent halogen atoms, which can stabilize the positive charge of the arenium ion through resonance.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. polyu.edu.hk For polyhalogenated compounds like this compound, the differences in reactivity between the carbon-halogen bonds can be exploited to achieve chemoselective functionalization. thieme-connect.comnih.gov The general reactivity trend for halogens in these reactions is I > Br > Cl > F, which is based on the carbon-halogen bond dissociation energies. nih.gov

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.govresearchgate.net It is a versatile and widely used method for the formation of C(sp2)–C(sp2) bonds. polyu.edu.hk

Given the reactivity trend of halogens (C-I > C-Cl), the Suzuki-Miyaura coupling of this compound with a boronic acid (R-B(OH)2) is expected to occur selectively at the C-I bond. thieme-connect.comnih.gov This allows for the specific introduction of a substituent at the C3 position while leaving the three chlorine atoms intact for potential subsequent transformations. thieme-connect.com

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate. nih.gov

Transmetalation: The organic group (R) is transferred from the boronic acid to the palladium center, typically requiring a base to activate the organoboron reagent. rsc.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst. nih.gov

The following table summarizes the expected outcome of a Suzuki-Miyaura coupling with this compound.

| Reactants | Catalyst System | Expected Major Product |

| This compound + R-B(OH)₂ | Pd(0) catalyst, Base | 1,2,5-Trichloro-3-R-benzene |

Table showing the expected selective coupling at the C-I bond.

Heck Reactions and Derivatives

The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction, which couples an organohalide with an alkene. libretexts.orgmdpi.com Similar to the Suzuki-Miyaura coupling, the Heck reaction is expected to proceed with high chemoselectivity at the more reactive C-I bond of this compound. sigmaaldrich.comnih.gov

The general mechanism of the Heck reaction involves:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-I bond. libretexts.org

Olefin Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-C bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the double bond of the product and a palladium-hydride species. libretexts.org

Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated by the action of a base, which removes HX from the palladium-hydride species. libretexts.org

The reaction of this compound with an alkene (e.g., styrene) would yield a substituted stilbene (B7821643) derivative, with the 1,2,5-trichlorophenyl group attached to the alkene. scirp.org

| Reactants | Catalyst System | Expected Major Product |

| This compound + Alkene | Pd(0) catalyst, Base | 1,2,5-Trichloro-3-(alkenyl)benzene |

Table showing the expected outcome of a Heck reaction, with selective coupling at the C-I bond.

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction that couples terminal alkynes with aryl or vinyl halides. libretexts.org It is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgnrochemistry.com For a substrate like this compound, the reaction is expected to proceed selectively at the C-I bond, given the much lower reactivity of C-Cl bonds in this type of coupling. libretexts.org The general reactivity trend for halides in Sonogashira reactions is I > OTf > Br >> Cl. libretexts.org

The reaction mechanism involves two interconnected catalytic cycles. nrochemistry.com In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of the amine base to form a copper(I) acetylide species. wikipedia.org This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the 1-alkynyl-2,4,5-trichlorobenzene product and regenerate the Pd(0) catalyst. nrochemistry.com

While direct studies on this compound are not extensively documented, analogous reactions with structurally similar electron-poor iodoarenes, such as 2-chloro-5-iodopyridine, demonstrate the feasibility of this transformation. nih.govbeilstein-journals.org Such reactions proceed efficiently under standard Sonogashira conditions, highlighting the robustness of the method for creating C(sp)-C(sp²) bonds on halogen-rich aromatic systems.

| Aryl Halide (Analogue) | Alkyne Partner | Catalyst System | Solvent/Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | [TBP][4EtOV] (Ionic Liquid) | 55 °C, 3 h | 72% | nih.govbeilstein-journals.org |

| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%), CuI (1 mol%) | Triethylamine | 55 °C, 3 h | >99% | beilstein-journals.orgbeilstein-journals.org |

Negishi Coupling and Organozinc Chemistry

The Negishi coupling provides a powerful and versatile method for forming carbon-carbon bonds by reacting organozinc reagents with organic halides in the presence of a nickel or palladium catalyst. wikipedia.orgnumberanalytics.com This reaction is particularly effective for coupling with electron-poor aryl halides and tolerates a wide array of functional groups. wikipedia.orgorganic-chemistry.org The C-I bond of this compound is an excellent electrophilic site for this transformation.

The catalytic cycle begins with the oxidative addition of the aryl iodide to the low-valent metal center (Pd(0) or Ni(0)). numberanalytics.com This is followed by transmetalation, where the organic group from the organozinc reagent is transferred to the metal center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst. numberanalytics.com Due to the high reactivity and functional group tolerance of organozinc reagents, this method can be used to introduce diverse alkyl, vinyl, and aryl substituents onto the trichlorobenzene scaffold. wikipedia.org For challenging substrates, including those that are sterically hindered or electron-deficient, specialized catalyst systems have been developed that show enhanced activity. organic-chemistry.orgnih.govresearchgate.net

| Aryl Halide Type | Organozinc Reagent | Catalyst System | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Electron-Poor Aryl Bromides | Alkylzinc Reagents | Pd(OAc)₂ / Phosphine-Olefin Ligand | THF | Room Temp. | Overcomes β-hydride elimination | organic-chemistry.org |

| Hindered Aryl Halides | Secondary Alkylzinc Reagents | Pd-PEPPSI-IPent | THF | Room Temp. | High activity for hindered substrates | researchgate.net |

| Aryl/Heteroaryl Halides | Heteroarylzinc Reagents | Palladacycle / XPhos (L3) | THF | Room Temp. | Effective at low catalyst loadings | nih.gov |

Ullmann Coupling and Aryl-Heteroatom Bond Formation

The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has evolved into a versatile method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. nih.govorganic-chemistry.org This transformation is crucial for synthesizing diaryl ethers and N-aryl amines or heterocycles. The reaction of this compound in an Ullmann-type coupling would involve the formation of a new bond between the C-1 position and a nitrogen or oxygen nucleophile.

Classic Ullmann conditions required harsh temperatures (>200°C) and stoichiometric copper. nih.gov However, modern advancements, particularly the development of specific ligands, have enabled these reactions to proceed under much milder conditions with catalytic amounts of copper. researchgate.net Ligands such as diamines, amino acids, and various N,O- and N,N-bidentate systems coordinate to the copper center, increasing its solubility and reactivity, and facilitating the key steps of oxidative addition and reductive elimination. researchgate.nettandfonline.com This has been particularly important for coupling with challenging substrates like sterically hindered or electron-deficient aryl halides. researchgate.nettcichemicals.com For a substrate as hindered as this compound, the choice of an appropriate ligand is critical to achieving good yields in C-N or C-O bond formation. tcichemicals.com

| Nucleophile | Aryl Halide Type | Catalyst/Ligand System | Base | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| Phenols | Aryl Iodides/Bromides | CuI / N,N-Dimethyl Glycine | Cs₂CO₃ | Dioxane, 90 °C | organic-chemistry.org |

| Amines (Primary/Secondary) | Aryl Bromides | CuI / Benzene-1,2-diamine ligand (B6606) | K₃PO₄ | Toluene, RT | |

| Nitrogen Heterocycles | Aryl Halides | CuI / (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Toluene, 110 °C | |

| Sterically Hindered Phenols | Aryl Iodides/Bromides | CuI / (2-Pyridyl)acetone | Cs₂CO₃ | DMF, 110 °C | nih.gov |

C-H Activation and Functionalization

Direct C-H activation and functionalization represent a frontier in organic synthesis, aiming to form bonds by directly converting C-H bonds into C-C or C-heteroatom bonds, thus avoiding pre-functionalization steps. For this compound, two scenarios are possible: its use as an arylating agent in the C-H functionalization of another molecule, or the direct functionalization of its own C-H bonds.

In the first scenario, the C-I bond would serve as the reactive handle, coupling with a C-H bond of a different substrate (e.g., another arene) under transition metal catalysis (typically palladium). However, the direct C-H functionalization of the this compound ring itself is more challenging. The molecule possesses two C-H bonds at the C-4 and C-6 positions. The strong electron-withdrawing effect of the chlorine atoms deactivates these C-H bonds towards electrophilic attack. Nonetheless, transition metal-catalyzed C-H activation often proceeds via mechanisms that are not simple electrophilic substitutions, such as concerted metalation-deprotonation, which could potentially overcome this deactivation. Research on the C-H functionalization of polycyclic aromatic hydrocarbons (PAHs) and other polyhalogenated systems shows that site-selectivity can be achieved, though it is often a significant challenge. nih.govbeilstein-journals.orgmdpi.com Specific studies on the direct C-H activation of this compound are limited, representing an area for future investigation.

Catalyst Development and Ligand Effects

The success of the cross-coupling reactions involving this compound is highly dependent on the catalyst and ligands employed. The electron-deficient and sterically congested nature of this substrate places significant demands on the catalytic system.

For palladium-catalyzed reactions like the Sonogashira and Negishi couplings, the evolution of ligands has been a critical driver of progress. Early catalysts often relied on simple triphenylphosphine (B44618) (PPh₃) ligands. libretexts.orgwikipedia.org However, the development of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-type catalysts) has revolutionized the field. organic-chemistry.orgresearchgate.netnih.gov These advanced ligands promote the rate-limiting oxidative addition step, stabilize the catalytically active monoligated Pd(0) species, and facilitate the final reductive elimination step, leading to higher yields and broader substrate scope, especially for unreactive or hindered aryl halides. organic-chemistry.orgnih.govnih.gov

In copper-catalyzed Ullmann couplings, the introduction of bidentate ligands has been transformative, allowing reactions to proceed at significantly lower temperatures. researchgate.nettandfonline.com Chelating ligands, such as 1,2-diamines, amino acids, and diols, stabilize the copper catalyst and prevent its agglomeration, while also increasing its reactivity. nih.gov For sterically demanding substrates, the architecture of the ligand is paramount; for instance, certain benzene-1,2-diamine ligands are effective for C-N coupling at room temperature, while others are better suited for highly hindered aryl bromides. tcichemicals.com

Radical Reactions and Mechanisms

Beyond ionic, two-electron pathways typical of many cross-coupling reactions, this compound can also participate in reactions involving radical intermediates. The C-I bond is susceptible to homolytic cleavage to generate an aryl radical, which can be a powerful intermediate for synthesis.

Generation and Fate of Aryl Radicals

The 2,4,5-trichlorophenyl radical can be generated from this compound through several methods. One of the most modern approaches involves single-electron transfer (SET) from a photoredox catalyst. researchgate.netasiaresearchnews.comrsc.org Upon irradiation with visible light, a photocatalyst can be excited to a state where it can reduce the aryl iodide, leading to the cleavage of the weak C-I bond and formation of the aryl radical and an iodide anion. asiaresearchnews.com

Once formed, the highly reactive 2,4,5-trichlorophenyl radical can undergo various subsequent reactions. A common fate is hydrogen atom abstraction from a solvent or other hydrogen donor molecule to form 1,2,4-trichlorobenzene (B33124). asiaresearchnews.com Alternatively, it can be trapped by other species in the reaction mixture. For example, it can add to alkenes or arenes to form new C-C bonds, a process that can be used to construct complex molecular frameworks. asiaresearchnews.com Studies on the related compound 2,4,5-trichlorophenol (B144370) show that radicals derived from it are involved in complex degradation and transformation pathways, underscoring the high reactivity of such species. researchgate.netnih.govacs.org The stability and reactivity of the 2,4,5-trichlorophenyl radical are influenced by the surrounding chloro-substituents, which can affect its electronic properties and steric accessibility. chinesechemsoc.org

Electron Transfer Processes

Electron transfer processes, particularly single-electron transfer (SET), represent a key reaction pathway for this compound. In these mechanisms, the compound can accept an electron to form a radical anion, which can then undergo further reactions, such as the homolytic cleavage of the carbon-iodine bond to generate an aryl radical.

A notable example is the cobalt-catalyzed direct C-H arylation of imidazo[1,2-a]pyridine (B132010). In this reaction, this compound serves as the arylating agent. lookchem.com The proposed mechanism suggests the involvement of a single-electron transfer from a cobalt species to the aryl iodide. lookchem.com This transfer facilitates the homolysis of the C-I bond, generating a 2,4,5-trichlorophenyl radical. This radical species then engages with the imidazo[1,2-a]pyridine scaffold, leading to the formation of a new carbon-carbon bond.

Research findings indicate that this transformation is tolerant of electron-withdrawing groups on the iodobenzene derivative. lookchem.com The reaction between this compound and imidazo[1,2-a]pyridine proceeds under specific catalytic conditions to yield the corresponding 3-arylated product. lookchem.com

Interactive Data Table: Cobalt-Catalyzed Arylation with this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Imidazo[1,2-a]pyridine | This compound | CoCl₂·6H₂O (20 mol%) | KOAc (2 equiv.) | DMF | 150 | 66 | lookchem.com |

This type of SET mechanism is also implicated in other transformations of aryl halides, such as the Ullmann reaction, where an electron transfer from copper metal can initiate the formation of an aryl radical. ambeed.com

Reactions Involving Hypervalent Iodine Intermediates

Hypervalent iodine compounds are molecules in which an iodine atom possesses more than the eight electrons in its valence shell required by the octet rule. wikipedia.org These species, particularly λ³-iodanes (iodine(III)) and λ⁵-iodanes (iodine(V)), are known for their utility as oxidizing agents and their role in facilitating a wide range of chemical transformations. researchgate.netprinceton.edu Their reactivity stems from the electrophilic nature of the hypervalent iodine center and the excellent leaving group ability of the iodobenzene moiety upon reductive elimination. princeton.edu The formation of hypervalent iodine compounds typically involves the oxidation of an organoiodine(I) precursor, such as an iodoarene. wikipedia.org

While the chemistry of hypervalent iodine is well-established for many iodoarenes, specific documented studies on the synthesis and reactivity of hypervalent iodine intermediates derived directly from this compound are not prevalent in the reviewed scientific literature. The following sections describe the general principles of these reactions as they apply to iodoarenes.

Formation and Reactivity of Iodonium (B1229267) Species

Iodonium salts (Ar₂I⁺X⁻) are a class of hypervalent iodine compounds featuring two aryl groups attached to a positively charged iodine atom. They are typically synthesized from iodine(III) precursors. The reactivity of iodonium salts is characterized by their ability to act as electrophilic arylating agents.

The formation of a diaryliodonium salt from this compound would hypothetically involve its initial oxidation to a λ³-iodane, such as an (diacetoxyiodo)arene or (dichloroiodo)arene derivative. This iodine(III) intermediate could then react with another aromatic compound under appropriate conditions to furnish the corresponding diaryliodonium salt. However, specific examples detailing this pathway for this compound have not been documented in the searched literature.

Group Transfer Reactions

Hypervalent iodine reagents are widely used to transfer atoms or functional groups to various substrates. vdoc.pub These group transfer reactions include processes like aziridination (nitrene group transfer), cyclopropanation (carbene transfer), and oxygenation (oxygen atom transfer). The mechanism often involves the initial reaction of a substrate with the iodine(III) or iodine(V) reagent, followed by reductive elimination of the iodoarene, which drives the reaction forward. princeton.edu

For example, iminoiodinanes (ArI=NR), a class of iodine(III) reagents, are employed as nitrene sources for the aziridination of olefins. The reaction is believed to proceed through the transfer of the nitrene group from the iodine to the olefin.

The participation of this compound in such reactions would first necessitate its conversion into a suitable hypervalent iodine reagent, for instance, by oxidation in the presence of a nitrogen source to form an iminoiodinane. This derivative could then, in principle, act as a group transfer agent. Despite the extensive research in this field, specific applications of this compound or its hypervalent derivatives in group transfer reactions are not described in the available scientific reports.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 1,2,5-Trichloro-3-iodobenzene, a full suite of 1D and 2D NMR experiments would provide unambiguous evidence for its constitution.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons. These protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0–8.0 ppm).

The proton at position 4 (H-4) is flanked by a chlorine atom and a carbon bearing a chlorine atom. The proton at position 6 (H-6) is flanked by a chlorine atom and a carbon bearing an iodine atom. Due to the differing electronic effects of the adjacent substituents, these protons will have different chemical shifts. Each proton signal is expected to be split into a doublet by the other proton, with a small coupling constant typical for a meta-relationship (⁴JHH), generally in the range of 2-3 Hz.

Based on empirical data for similar halogenated benzenes, such as 1,2,4-trichloro-5-iodobenzene, the chemical shifts can be predicted. liverpool.ac.uk The proton situated between two halogen-bearing carbons (H-6) would likely appear at a higher chemical shift (further downfield) compared to the proton next to only one halogen-substituted carbon (H-4).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.4 - 7.6 | d | ~2.5 |

| H-6 | ~7.8 - 8.0 | d | ~2.5 |

Note: Predicted values are based on analysis of similar structures and are solvent-dependent.

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the aromatic ring, as they are all in unique chemical environments. Four of these signals will correspond to quaternary carbons (C-1, C-2, C-3, C-5), and two will be for carbons bonded to hydrogen (C-4, C-6). The chemical shifts are influenced by the attached halogen atoms.

Carbons bonded to halogens (C-Cl and C-I): The carbon atom bonded to iodine (C-3) is expected to have a significantly lower chemical shift (be shifted upfield) due to the heavy atom effect of iodine. Carbons bonded to chlorine (C-1, C-2, C-5) will appear downfield relative to unsubstituted benzene (B151609), typically in the δ 130-135 ppm range. chemicalbook.com

Carbons bonded to hydrogen (C-H): The chemical shifts of C-4 and C-6 will also be influenced by the surrounding substituents but will generally appear in the typical aromatic C-H region (δ 125-130 ppm).

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between the CH and quaternary carbons. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|

| C-1 | ~132 - 135 | C-Cl |

| C-2 | ~133 - 136 | C-Cl |

| C-3 | ~95 - 100 | C-I |

| C-4 | ~128 - 131 | C-H |

| C-5 | ~134 - 137 | C-Cl |

| C-6 | ~130 - 133 | C-H |

Note: Predicted values are based on data from related compounds like 1,2-Dichloro-3-iodobenzene and 1,3,5-Trichlorobenzene and general substituent effects. chemicalbook.comchemicalbook.com

Direct observation of halogen nuclei like ³⁵Cl and ¹²⁷I in covalent organic compounds by NMR is exceptionally challenging. huji.ac.il Both ³⁵Cl and ¹²⁷I are quadrupolar nuclei (spin I > 1/2), which means their nuclear charge distribution is non-spherical. nih.govhuji.ac.il

In an asymmetric molecular environment, such as a substituted benzene ring, the nuclear electric quadrupole moment interacts strongly with the local electric field gradient. This interaction provides a very efficient relaxation mechanism, leading to extremely broad NMR signals, often spanning tens of kilohertz to even megahertz. nih.govhuji.ac.il Such broad signals are typically undetectable with standard high-resolution NMR spectrometers. Therefore, obtaining meaningful solution-state ³⁵Cl or ¹²⁷I NMR spectra for this compound is generally not feasible. huji.ac.ilhuji.ac.il Solid-state NMR techniques, however, can sometimes provide data on these nuclei. nih.govresearchgate.netacs.org

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-4 and H-6), confirming that they are spin-coupled to each other. emerypharma.com This provides direct evidence of their spatial proximity within the same spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹JCH coupling). scribd.com The HSQC spectrum would show a correlation peak between the H-4 signal and the C-4 signal, and another between the H-6 signal and the C-6 signal, allowing for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two or three bonds, ²JCH and ³JCH). youtube.com HMBC is crucial for assigning the quaternary carbons. For instance, proton H-4 would show correlations to the adjacent quaternary carbons C-2, C-3, and C-5. Similarly, H-6 would show correlations to C-1 and C-5. The specific pattern of these correlations allows for the complete and definite assignment of all carbon atoms in the ring.

Halogen NMR (e.g., <sup>127</sup>I NMR, <sup>35</sup>Cl NMR)

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is highly characteristic of its structure.

Under Electron Ionization (EI) at 70 eV, aromatic compounds typically show a prominent molecular ion peak (M⁺). For this compound (C₆H₂Cl₃I), the molecular weight is 349.3 g/mol . The molecular ion region would exhibit a complex and characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and one iodine atom (¹²⁷I is monoisotopic).

The primary fragmentation pathways for halogenated benzenes involve the loss of halogen atoms. whitman.edulibretexts.org The C-I bond is significantly weaker than the C-Cl bond, so the initial and most abundant fragmentation peak is expected to be the loss of the iodine radical.

Expected fragmentation steps include:

Loss of Iodine: The most facile cleavage would be the loss of an iodine atom, leading to a strong peak at m/z 222 (M - 127). This fragment ion (C₆H₂Cl₃⁺) would still show an isotopic pattern corresponding to three chlorine atoms.

Loss of Chlorine: Subsequent or alternative fragmentation involves the loss of a chlorine atom from the molecular ion (M - 35), giving a peak at m/z 314.

Sequential Losses: Further fragmentation could involve the sequential loss of chlorine atoms from the [M-I]⁺ fragment, leading to peaks at m/z 187 ([M-I-Cl]⁺) and m/z 152 ([M-I-Cl₂]⁺).

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Identity | Fragmentation Pathway |

|---|---|---|

| 350 | [M]⁺ | Molecular Ion |

| 314 | [M-Cl]⁺ | Loss of a chlorine radical |

| 222 | [M-I]⁺ | Loss of an iodine radical |

| 187 | [M-I-Cl]⁺ | Loss of I, then Cl |

| 152 | [M-I-2Cl]⁺ | Loss of I, then 2 Cl |

Note: m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹²⁷I). The spectrum will show clusters of peaks for each fragment containing chlorine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is crucial for determining the precise mass of a molecule, which in turn confirms its elemental composition. For this compound (C₆H₂Cl₃I), the monoisotopic mass is calculated to be 305.82668 g/mol . epa.gov This value is essential for distinguishing it from other compounds with the same nominal mass. The molecular weight of the compound is approximately 307.34 g/mol . sigmaaldrich.comscbt.comechemi.comchemicalbook.comncats.io

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) offers detailed insights into the fragmentation pathways of ions, which can help elucidate molecular structures and reaction mechanisms. While specific MS/MS studies on this compound are not extensively detailed in the provided search results, related studies on similar halogenated and nitrated benzene derivatives show common fragmentation patterns. For instance, studies on TCTNB (1,3,5-trichloro-2,4,6-trinitrobenzene) reveal fragment ions corresponding to the loss of nitro groups ([M-NO₂-H]⁻) and multiple nitro groups ([M-2NO₂-H]⁻). osti.gov In other related compounds, fragmentation can involve the loss of chlorine ([M-Cl]⁻) and combinations of functional groups. osti.gov The application of desorption electrospray ionization MS (DESI-MS) has proven effective in identifying transient reactive intermediates in catalytic reactions involving complex organic molecules, suggesting its potential for studying the reactivity of this compound. pnas.org

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

Halogen Bonding Interactions

Halogen bonding is a significant directional interaction that influences the crystal architecture of halogenated compounds. nsf.gov It involves the electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. In co-crystals of 1,2,4,5-tetrachloro-3-iodobenzene (B3051299) with nitrogen-containing heterocycles like trans-1,2-bis(4-pyridyl)ethylene, strong I···N halogen bonds are observed. nsf.govacs.orgacs.org These interactions, along with C-H···N hydrogen bonds, can result in the formation of one-dimensional chains. acs.orgacs.org The iodine atom, due to its large size and polarizable electron cloud, forms stronger halogen bonds compared to its bromine or fluorine analogs. In some structures, Cl···Cl interactions, with distances slightly above the sum of the van der Waals radii, also contribute to the crystal packing. nsf.gov

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict molecular properties. DFT calculations can be employed to estimate various parameters, including the enthalpy of formation and acidity. For example, DFT has been used to study the dynamic behavior and I-O bond characteristics of hypervalent iodine compounds. researchgate.net Such calculations are also used to investigate the electronic transitions and frontier molecular orbitals (HOMO and LUMO), which are key to understanding the chemical reactivity and spectroscopic properties of a molecule. researchgate.net

Prediction of Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of this compound. Through methods like Density Functional Theory (DFT), the electronic structure and properties of the molecule can be modeled to forecast its behavior in chemical reactions. These theoretical calculations are crucial for understanding how the arrangement of chloro and iodo substituents influences the molecule's reaction pathways.

Key determinants of reactivity, such as molecular orbital energies—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are calculated to predict susceptibility to nucleophilic or electrophilic attack. tandfonline.com For polyhalogenated benzenes, the electron-withdrawing nature of the halogen atoms generally deactivates the aromatic ring towards electrophilic substitution. However, the relative reactivity of the carbon-halogen bonds is a critical factor in nucleophilic aromatic substitution (SNAᵣ) and cross-coupling reactions.

The C-I bond is significantly weaker and more polarized than the C-Cl bonds, making the iodine atom a more facile leaving group. Computational models can quantify these differences by calculating bond dissociation energies (BDEs). Reactive molecular dynamics simulations and DFT calculations on similar polychlorinated aryl compounds have shown that C-Cl bond cleavage requires more energy than C-I or C-Br bond cleavage. diva-portal.orgacs.org This suggests that reactions involving the cleavage of a carbon-halogen bond in this compound will preferentially occur at the C-I position.

Furthermore, DFT can be used to calculate reactivity indices, which help in predicting the most likely sites for chemical reactions. These calculations provide insight into how factors like steric hindrance and electronic effects guide the outcomes of reactions. danlehnherr.com For this compound, computational models predict that the carbon atom bonded to iodine is the most electrophilic site, making it the primary target for nucleophiles. This is due to both the lower bond energy of the C-I bond and the significant partial positive charge on the carbon atom induced by the highly electronegative halogens.

Table 1: Predicted Reactivity Parameters for this compound using DFT

| Parameter | Predicted Value/Observation | Implication |

|---|---|---|

| Bond Dissociation Energy (C-X) | C-I < C-Cl | The C-I bond is weaker and more likely to break, making iodine the preferred leaving group in substitution reactions. |

| HOMO-LUMO Energy Gap | Relatively large, but lowered by halogen substitution compared to benzene. | Indicates high kinetic stability but enhanced reactivity compared to the parent benzene molecule. |

| Electrostatic Potential | Positive potential (σ-hole) on the iodine atom. Electron-deficient region on the carbon atom attached to iodine. | The iodine atom can act as a halogen bond donor. The C-I carbon is susceptible to nucleophilic attack. |

| Favored Reaction Type | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions | The electron-deficient ring and the good leaving group (iodide) favor these reaction pathways over electrophilic substitution. |

Transition State Analysis for Reaction Mechanisms

Transition state analysis is a cornerstone of computational chemistry for elucidating the detailed mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution (SNAᵣ) or metal-catalyzed cross-coupling, computational modeling of transition states can distinguish between possible mechanistic pathways. masterorganicchemistry.com

In a typical SNAᵣ reaction, a nucleophile attacks the electron-deficient aromatic ring. masterorganicchemistry.com The mechanism involves the formation of a high-energy intermediate, often called a Meisenheimer complex, through a transition state. libretexts.org The subsequent departure of the leaving group proceeds through a second transition state. DFT calculations can map the entire reaction energy profile, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov

The activation energy (Ea), which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. By comparing the calculated activation energies for different potential pathways, chemists can predict the most favorable mechanism. For this compound, transition state analysis would likely confirm that the substitution of iodine is kinetically favored over the substitution of chlorine due to a lower activation energy barrier. This is attributed to the lower C-I bond strength and the better stability of iodide as a leaving group. researchgate.net

In some cases, particularly with strong bases, an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate may compete with the SNAᵣ pathway. scranton.edumasterorganicchemistry.com Computational analysis of the transition states for both the formation of the Meisenheimer complex (SNAᵣ) and the formation of the benzyne intermediate can reveal which mechanism is energetically preferred under specific reaction conditions. These theoretical studies provide invaluable, atom-level insights that are often difficult to obtain through experimental methods alone.

Table 2: Hypothetical Transition State Analysis for Nucleophilic Substitution on this compound

| Reaction Pathway | Leaving Group | Proposed Mechanism | Calculated Activation Energy (Ea, kcal/mol) | Predicted Feasibility |

|---|---|---|---|---|

| Path A | Iodide (I⁻) | SNAr (Addition-Elimination) | Low | Highly Favorable |

| Path B | Chloride (Cl⁻) | SNAr (Addition-Elimination) | High | Unfavorable |

| Path C | Iodide (I⁻) and adjacent H | Elimination-Addition (Benzyne) | Moderate-High | Possible with very strong bases |

Applications in Organic Synthesis and Materials Science

Building Block for Complex Molecules

As a chemical building block, 1,2,5-Trichloro-3-iodobenzene is a fundamental starting material used to construct more elaborate molecules through various chemical reactions. cymitquimica.comcymitquimica.comresearchgate.net Its utility stems from the ability to selectively functionalize the iodine-bearing carbon, paving the way for the assembly of complex structures. wikipedia.org

The synthesis of polysubstituted benzene (B151609) derivatives is a cornerstone of modern organic chemistry, essential for creating molecules with tailored properties. pressbooks.pubopenstax.org this compound is a valuable precursor for this purpose. The carbon-iodine bond is particularly amenable to a range of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgtaylorandfrancis.com These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the iodine position with high selectivity. This enables chemists to methodically build up molecular complexity on the trichlorinated benzene core, leading to a diverse array of highly substituted aromatic compounds that would be difficult to synthesize through other methods. libretexts.org Research into the biological activity of polysubstituted benzene derivatives has included 2,4,5-trichloro-iodobenzene (an alternative naming for this compound), highlighting its role in synthesizing compounds for biological screening. dergipark.org.tr

Heterocyclic compounds, which contain rings with at least one non-carbon atom (like nitrogen, oxygen, or sulfur), are ubiquitous in pharmaceuticals, agrochemicals, and natural products. uou.ac.inosi.lv The synthesis of these structures often relies on strategic ring-forming reactions. This compound can serve as a key starting material in the synthesis of novel heterocyclic systems. The iodine atom can be substituted, for example, by nitrogen- or oxygen-containing nucleophiles. The resulting intermediate, now bearing a reactive functional group, can undergo subsequent intramolecular cyclization to form a new heterocyclic ring fused or attached to the trichlorobenzene ring. This approach provides a pathway to complex heterocyclic architectures that incorporate the specific electronic and steric properties imparted by the trichlorophenyl moiety.

Synthesis of Polysubstituted Benzene Derivatives

Precursor for Advanced Materials

The unique electronic and structural characteristics of this compound make it a promising precursor for the development of advanced functional materials. bldpharm.com

Polychlorinated and iodinated benzene derivatives are of interest in materials science, particularly for creating organic electronic materials. A closely related compound, 1,2,4,5-tetrachloro-3-iodobenzene (B3051299), has been successfully used as a molecular template to form photoreactive cocrystals. acs.orgacs.org This is achieved through specific non-covalent interactions, namely halogen bonding, where the iodine atom acts as a halogen bond donor. acs.orgacs.org The ability of the iodine atom in such compounds to form these directional interactions is critical in crystal engineering and designing materials with specific solid-state structures and properties. The potential for this compound to participate in similar halogen bonding interactions makes it a candidate for designing novel crystalline materials for applications in organic electronics.

Halogenated aromatic compounds are important structural motifs in many pharmaceutical agents and are often used as intermediates in their synthesis. cymitquimica.com this compound is classified as a biochemical and a potential pharmaceutical intermediate. echemi.combiozol.de Research has demonstrated that this compound, referred to as 2,4,5-trichloro iodobenzene (B50100), exhibits both antimicrobial and antifungal activity. dergipark.org.tr This inherent biological activity, combined with its potential for further chemical modification, makes it a valuable scaffold in drug discovery programs for the development of new therapeutic agents.

In transition-metal catalysis, ligands play a crucial role by binding to the metal center and modulating its reactivity, selectivity, and stability. rsc.orgresearchgate.net Aryl halides are common precursors for the synthesis of important ligand classes, such as arylphosphines. The reactive carbon-iodine bond of this compound allows for its conversion into a ligand precursor. For instance, it can be transformed to introduce a coordinating group, like a phosphine (B1218219) or an amine, at the position of the iodine. The resulting molecule, a heavily chlorinated aryl ligand, could then be complexed with a metal to form a catalyst. The three chlorine atoms would exert strong electronic and steric effects, potentially leading to catalysts with unique and desirable properties for specific chemical transformations.

Pharmaceutical Intermediates and Drug Discovery

Emerging Applications

The unique electronic and structural features of this compound position it as a precursor for emerging applications in advanced materials, particularly in the fields of organic electronics and functional polymers.

One promising area is the synthesis of stable organic radicals for use in electronic and spintronic devices. Research has shown that related isomers, such as 1,3,5-trichloro-2-iodobenzene, can be used to synthesize sterically hindered fluorenyl radicals. mdpi.com These open-shell molecules exhibit unique optoelectronic and magnetic properties, including doublet emission, making them interesting for applications in sensors and conductive materials. mdpi.com The synthetic route involves converting the iodobenzene into a Grignard reagent, which is then reacted with a fluorenone derivative. The bulky trichlorophenyl group provides kinetic stability to the resulting radical. Given its structural similarities, this compound could foreseeably be employed in similar synthetic strategies to create novel, stable radical species with tunable properties.

Furthermore, there is growing interest in developing functional polymers with high refractive indices, thermal stability, and specific electronic characteristics. Aryl-rich polymers, often synthesized via cross-coupling reactions, are prime candidates. For instance, the Stille coupling reaction, which pairs an organotin compound with an organic halide, is a powerful tool for polymer synthesis. organic-chemistry.orgnrochemistry.commsu.edumdpi.comrsc.org By converting this compound into an organotin derivative or by coupling it with a di-stannylated monomer, it could be incorporated into polymer chains. The presence of multiple chlorine atoms would enhance the polymer's density and potentially its flame-retardant properties, an area where halogenated compounds are often explored. epa.gov Similarly, the development of degradable and chemically recyclable polymers is a major goal in materials science. rsc.org While not directly demonstrated for this specific compound, its potential use in creating monomers for novel polymer systems, such as dense 1,2,3-triazole polymers via azide-alkyne cycloaddition chemistry, represents another avenue for emerging applications. mdpi.com

The table below summarizes potential cross-coupling reactions involving this compound, which form the basis for many of its synthetic applications.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | Polychlorinated biaryls |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | Polychlorinated stilbenes |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) | Polychlorinated aryl alkynes |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄, LiCl | C(sp²)-C(sp²) | Substituted polychlorobenzenes |

Research into the synthesis of complex indole (B1671886) alkaloids and other biologically active molecules often relies on building blocks that can undergo selective functionalization. rsc.org The defined substitution pattern of this compound makes it a potentially useful starting material or intermediate in multi-step syntheses within medicinal chemistry.

Environmental Fate and Degradation Mechanisms of 1,2,5 Trichloro 3 Iodobenzene

The environmental persistence and fate of halogenated aromatic hydrocarbons are of significant concern due to their potential toxicity and tendency to accumulate in various environmental compartments. While specific data on 1,2,5-trichloro-3-iodobenzene is limited, its environmental behavior can be inferred from the extensive research conducted on structurally similar compounds, particularly trichlorobenzenes (TCBs) and other polyhalogenated benzenes. The degradation of such compounds is primarily governed by microbial and photolytic processes. The presence of both chlorine and iodine atoms on the benzene (B151609) ring suggests a complex degradation profile, as the carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond, influencing the pathways and rates of degradation.

Future Research Directions for 1,2,5 Trichloro 3 Iodobenzene

The unique structural characteristics of 1,2,5-Trichloro-3-iodobenzene, featuring both chlorine and a reactive iodine substituent on the benzene (B151609) ring, position it as a versatile building block for further scientific exploration. Future research efforts are anticipated to build upon the existing knowledge of halogenated aromatic compounds to unlock new applications and a deeper understanding of its chemical behavior. Key areas for future investigation include the development of innovative catalytic methodologies, the exploration of new bioactive derivatives, the application of advanced computational tools, and the investigation of its environmental fate and potential remediation.

常见问题

Q. What are the established synthetic routes for 1,2,5-Trichloro-3-iodobenzene, and what are their mechanistic considerations?

- Methodological Answer : The primary synthesis route involves iodination of 2,3,5-trichloroaniline via diazotization followed by Sandmeyer reaction. Key steps include:

Diazotization of trichloroaniline with NaNO₂ and HCl at 0–5°C.

Substitution with KI to introduce the iodine substituent.

Purification via recrystallization or column chromatography.

Mechanistically, the reaction proceeds through in situ generation of a diazonium intermediate, which undergoes nucleophilic displacement by iodide. Yield optimization requires precise temperature control and stoichiometric excess of KI .

- Table 1 : Synthetic Routes Comparison

| Method | Starting Material | Yield (%) | Key Conditions |

|---|---|---|---|

| Diazonium Salt Pathway | 2,3,5-Trichloroaniline | 60–75 | 0–5°C, KI excess |

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Structural Analysis :

- NMR : and NMR identify substituent positions via deshielding effects (e.g., iodine’s inductive effect downfield-shifts adjacent carbons).

- X-ray Crystallography : Resolves halogen bonding patterns and steric effects from bulky iodine .

- Electronic Properties :

- DFT Calculations : Assess charge distribution (e.g., iodine’s σ-hole in electrophilic regions) and frontier molecular orbitals (HOMO-LUMO gaps). Use software like Gaussian with B3LYP/6-31G(d) basis sets .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reactivity data involving the iodine substituent in this compound?

- Methodological Answer : Discrepancies in iodine’s reactivity (e.g., in nucleophilic aromatic substitution vs. cross-coupling) are addressed by:

Kinetic Studies : Compare activation energies for competing pathways (e.g., Ullmann vs. Suzuki couplings).

Isotopic Labeling : Track iodine’s fate using isotopes in degradation studies.

Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor iodine’s participation in transition-metal catalysis .

Q. How does the iodine atom in this compound influence its participation in cross-coupling reactions, and what methodological approaches validate these mechanisms?

- Methodological Answer : Iodine acts as a superior leaving group compared to chloro substituents due to its lower bond dissociation energy. Key validation methods:

- Catalytic Screening : Test Pd(0)/Cu(I) systems for Stille or Sonogashira couplings.

- Mechanistic Probes : Use NMR to monitor intermediates in iodine-fluorine exchange reactions.

- Computational Modeling : Identify transition states using DFT to explain regioselectivity .

Q. What experimental designs are recommended for assessing the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Aerobic/Anaerobic Studies : Incubate with soil microcosms to track degradation products via GC-MS.

- Photolysis : Exclude light (control) vs. UV irradiation to assess photodegradation rates.

- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri bioassays to correlate degradation intermediates with ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。